molecular formula C8H11NO B3278503 3-Methyl-2-(methylamino)phenol CAS No. 67932-27-8

3-Methyl-2-(methylamino)phenol

Cat. No.: B3278503
CAS No.: 67932-27-8
M. Wt: 137.18 g/mol
InChI Key: ZNBVVUZFBDUKOV-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of the hydroxyl group with the methylamino group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-2-(methylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence . This inhibition likely occurs through the binding of the compound to the active site of the SarA protein, preventing it from regulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-aminophenol: Similar in structure but with different substitution patterns.

    3-Methyl-4-aminophenol: Another isomer with distinct chemical properties.

    4-Methyl-2-aminophenol: Differently substituted phenol with unique reactivity.

Uniqueness

3-Methyl-2-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-2-(methylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(10)8(6)9-2/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBVVUZFBDUKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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